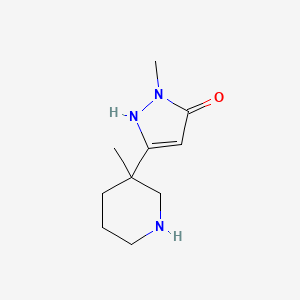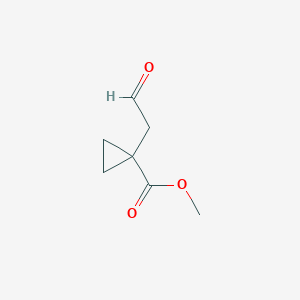![molecular formula C17H13N5O5 B11718476 3-methyl-7-nitro-N'-[(E)-(3-nitrophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B11718476.png)
3-methyl-7-nitro-N'-[(E)-(3-nitrophenyl)methylidene]-1H-indole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-7-nitro-N’-[(E)-(3-nitrophenyl)methylidene]-1H-indole-2-carbohydrazide is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-nitro-N’-[(E)-(3-nitrophenyl)methylidene]-1H-indole-2-carbohydrazide typically involves the condensation of 3-methyl-7-nitro-1H-indole-2-carbohydrazide with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-nitro-N’-[(E)-(3-nitrophenyl)methylidene]-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-methyl-7-amino-N’-[(E)-(3-nitrophenyl)methylidene]-1H-indole-2-carbohydrazide .
Scientific Research Applications
3-methyl-7-nitro-N’-[(E)-(3-nitrophenyl)methylidene]-1H-indole-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-methyl-7-nitro-N’-[(E)-(3-nitrophenyl)methylidene]-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-methyl-7-nitro-1H-indole-2-carbohydrazide: Lacks the (E)-(3-nitrophenyl)methylidene group.
3-methyl-7-amino-N’-[(E)-(3-nitrophenyl)methylidene]-1H-indole-2-carbohydrazide: Contains an amino group instead of a nitro group.
Uniqueness
3-methyl-7-nitro-N’-[(E)-(3-nitrophenyl)methylidene]-1H-indole-2-carbohydrazide is unique due to its combination of a nitro group and a hydrazide moiety, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H13N5O5 |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
3-methyl-7-nitro-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H13N5O5/c1-10-13-6-3-7-14(22(26)27)16(13)19-15(10)17(23)20-18-9-11-4-2-5-12(8-11)21(24)25/h2-9,19H,1H3,(H,20,23)/b18-9+ |
InChI Key |
VBIFGNDOTRXGCQ-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=C(NC2=C1C=CC=C2[N+](=O)[O-])C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2[N+](=O)[O-])C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


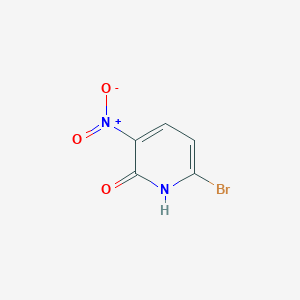

![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)
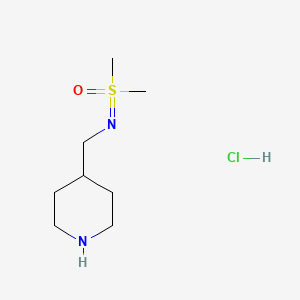
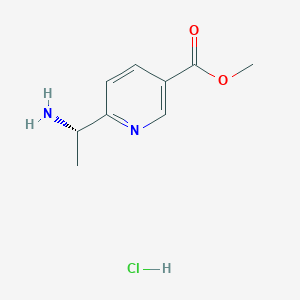
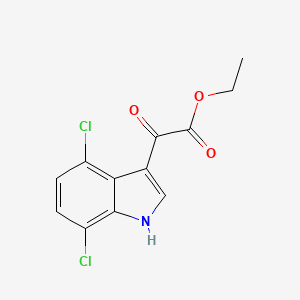
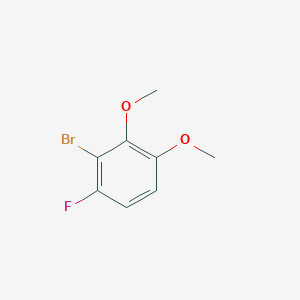
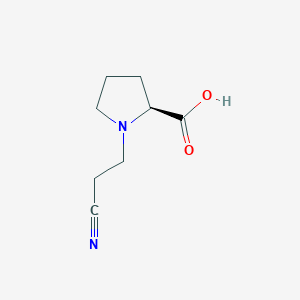
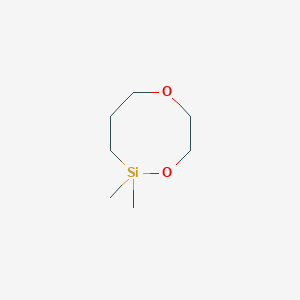

![(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B11718437.png)

